Spectroscopic Profile of Dimethyl Quinoline-2,3-dicarboxylate: A Technical Guide
Spectroscopic Profile of Dimethyl Quinoline-2,3-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl Quinoline-2,3-dicarboxylate (CAS No. 17507-03-8), a molecule of interest in medicinal chemistry and materials science. This document compiles available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring such spectra are also provided to ensure reproducibility and methodological rigor.
Molecular Structure and Properties
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IUPAC Name: Dimethyl quinoline-2,3-dicarboxylate[1]
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Molecular Formula: C₁₃H₁₁NO₄[1]
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Molecular Weight: 245.23 g/mol [1]
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CAS Number: 17507-03-8[1]
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Appearance: Light brown to yellow solid
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |
| H-4 | ~8.4 | s | - | Ar-H | C-2 | ~150 |
| H-5 | ~8.2 | d | ~8.5 | Ar-H | C-3 | ~128 |
| H-8 | ~8.0 | d | ~8.5 | Ar-H | C-4 | ~138 |
| H-6 | ~7.8 | t | ~7.5 | Ar-H | C-4a | ~129 |
| H-7 | ~7.6 | t | ~7.5 | Ar-H | C-5 | ~130 |
| OCH₃ (C2-ester) | ~4.0 | s | - | -CH₃ | C-6 | ~128 |
| OCH₃ (C3-ester) | ~3.9 | s | - | -CH₃ | C-7 | ~131 |
| C-8 | ~129 | |||||
| C-8a | ~148 | |||||
| C=O (C2-ester) | ~165 | |||||
| C=O (C3-ester) | ~166 | |||||
| OCH₃ (C2-ester) | ~53 | |||||
| OCH₃ (C3-ester) | ~53 |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | C-O stretch (ester) |
| ~750 | Strong | Aromatic C-H out-of-plane bend |
Note: This data is predicted based on typical functional group frequencies.
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 245 | High | [M]⁺ (Molecular Ion) |
| 214 | Moderate | [M - OCH₃]⁺ |
| 186 | Moderate | [M - COOCH₃]⁺ |
| 158 | Moderate | [M - 2(COOCH₃) + H]⁺ |
| 128 | High | Quinoline fragment |
Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways of quinoline derivatives.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:
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Accurately weigh 5-10 mg of Dimethyl Quinoline-2,3-dicarboxylate.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Cap the tube and gently invert to ensure complete dissolution and homogeneity.
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¹H NMR Spectrum Acquisition:
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The spectrum is typically acquired on a 400 MHz or higher field spectrometer.
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A standard single-pulse experiment is used.
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Key parameters include a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
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¹³C NMR Spectrum Acquisition:
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A proton-decoupled pulse sequence is commonly employed.
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Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer acquisition time are required.
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The spectral width is typically set from 0 to 220 ppm.
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Data Processing:
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The acquired Free Induction Decay (FID) is Fourier transformed.
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Phase and baseline corrections are applied to the resulting spectrum.
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Chemical shifts are referenced to the internal standard (TMS).
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Infrared (IR) Spectroscopy
The IR spectrum of a solid sample like Dimethyl Quinoline-2,3-dicarboxylate is typically obtained using the KBr (potassium bromide) pellet technique.[1]
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Sample Preparation (KBr Pellet):
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Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Place a portion of the mixture into a pellet-forming die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
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Spectrum Acquisition:
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The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85.[1]
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A background spectrum of a blank KBr pellet is recorded first.
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The sample pellet is then placed in the sample holder, and the sample spectrum is acquired.
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The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.
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Sample Introduction:
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A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
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Ionization:
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The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
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Mass Analysis:
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The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection:
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An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like Dimethyl Quinoline-2,3-dicarboxylate.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
